molecular formula C16H19N3O2S B5638470 N-cyclohexyl-4-pyrimidin-5-ylbenzenesulfonamide

N-cyclohexyl-4-pyrimidin-5-ylbenzenesulfonamide

Cat. No. B5638470
M. Wt: 317.4 g/mol
InChI Key: YPLJQRCZKXAXQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to "N-cyclohexyl-4-pyrimidin-5-ylbenzenesulfonamide," typically involves condensation reactions of suitable sulfonamide precursors with different aldehydes or ketones. For example, Elangovan et al. (2021) described the synthesis of a related compound through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized using FTIR, 1HNMR, and UV-Visible spectroscopy, highlighting the utility of Density Functional Theory (DFT) for theoretical analysis (Elangovan et al., 2021).

Molecular Structure Analysis

The structural characterization of sulfonamide derivatives is crucial for understanding their potential interactions and reactivity. Techniques such as FTIR, NMR, and X-ray crystallography provide detailed insights into the molecular structure. Mohamed-Ezzat et al. (2023) have synthesized and structurally characterized a similar sulfonamide, showcasing the significance of π–π interactions and hydrogen-bonding in forming a three-dimensional network, which is critical for the stability and reactivity of these compounds (Mohamed-Ezzat et al., 2023).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves assessing the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or ways to improve its synthesis .

properties

IUPAC Name

N-cyclohexyl-4-pyrimidin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,19-15-4-2-1-3-5-15)16-8-6-13(7-9-16)14-10-17-12-18-11-14/h6-12,15,19H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLJQRCZKXAXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-pyrimidin-5-ylbenzenesulfonamide

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